4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one

DPP-4 inhibition Type 2 diabetes Incretin modulation

4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one (CAS 2091137-92-5, free base; HCl salt CAS 2098039-78-0) is a heterocyclic γ‑lactam featuring a 3,3‑gem‑difluoro motif and a primary aminomethyl substituent at the 4‑position of the pyrrolidin‑2‑one ring. It belongs to the 3,3‑difluoropyrrolidin‑2‑one class, a scaffold frequently exploited in dipeptidyl peptidase‑4 (DPP‑4) inhibitors and EP4 receptor‑selective agonists.

Molecular Formula C5H8F2N2O
Molecular Weight 150.13 g/mol
Cat. No. B8087534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one
Molecular FormulaC5H8F2N2O
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)N1)(F)F)CN
InChIInChI=1S/C5H8F2N2O/c6-5(7)3(1-8)2-9-4(5)10/h3H,1-2,8H2,(H,9,10)
InChIKeyCPARBVRPZZTPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one: A Fluorinated Pyrrolidinone Building Block for DPP-4/EP4-Targeted Research Procurement


4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one (CAS 2091137-92-5, free base; HCl salt CAS 2098039-78-0) is a heterocyclic γ‑lactam featuring a 3,3‑gem‑difluoro motif and a primary aminomethyl substituent at the 4‑position of the pyrrolidin‑2‑one ring [1]. It belongs to the 3,3‑difluoropyrrolidin‑2‑one class, a scaffold frequently exploited in dipeptidyl peptidase‑4 (DPP‑4) inhibitors and EP4 receptor‑selective agonists [2]. The combination of the metabolically stabilizing gem‑difluoro group with the nucleophilic aminomethyl handle makes this compound a versatile advanced intermediate for medicinal chemistry and chemical biology applications.

Why 4-Substituted Pyrrolidin-2-one Analogs Cannot Substitute for 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one in Research Procurement


Simple substitution of 4-(aminomethyl)-3,3-difluoropyrrolidin-2-one with non-fluorinated 4-(aminomethyl)pyrrolidin-2-one, the 4-amino analog, or the 5‑regioisomer is not functionally equivalent. The 3,3‑gem‑difluoro group imparts distinct conformational effects on the lactam ring and significantly retards oxidative metabolism—a property directly documented in EP4 agonist series where difluorination is essential for attaining sub-nanomolar cellular potency [1]. The aminomethyl spacer (vs. direct 4‑amino) provides a flexible basic handle for reductive amination ligation strategies without eliminating the hydrogen‑bond donor capacity required for target engagement . The (4R) enantiomer exhibits stereospecific interactions in protease inhibitor scaffolds; procurement of undefined racemate or wrong enantiomer can lead to orders-of-magnitude loss of target affinity [2].

Quantitative Differentiation Evidence for 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one Against Closest Analogs


DPP-4 Inhibitory Scaffold Potency: 3,3-Difluoropyrrolidin-2-one Core vs Non-Fluorinated Analog

The 3,3-difluoropyrrolidin-2-one core confers a substantial potency advantage over non-fluorinated pyrrolidin-2-one scaffolds in DPP-4 inhibition. A representative fluorinated DPP-4 inhibitor bearing the 3,3-difluoropyrrolidine motif achieved an IC50 of 6.3 nM in a recombinant human DPP-4 enzymatic assay, while structurally analogous non-fluorinated pyrrolidine amides typically exhibit IC50 values in the 50–500 nM range [1]. The 4-(aminomethyl) substituent in the target compound serves as a vector for further elaboration into the S2 pocket, a strategy directly parallel to the design of PF-00734200 (gosogliptin), which uses the 3,3-difluoropyrrolidine group as a critical pharmacophore element for nanomolar DPP-4 inhibition [2]. This class-level potency advantage is lost in the non-fluorinated 4-(aminomethyl)pyrrolidin-2-one analog, which lacks the electron-withdrawing and conformational effects of the gem-difluoro substituent required for optimal enzyme fit [1].

DPP-4 inhibition Type 2 diabetes Incretin modulation

EP4 Receptor Agonist Potency Retention: 3,3-Difluoropyrrolidin-2-one Scaffold vs Defluorinated Analogs

In the EP4 receptor agonist series disclosed by Cayman Chemical and Myometrics, compounds bearing the 3,3-difluoropyrrolidin-2-one γ-lactam core achieve exceptional receptor activation potency. Representative compound 1F (US9180116) displayed an EC50 of 0.059 nM in a cellular β-arrestin recruitment assay at EP4, while defluorinated or mono-fluorinated analogs within the same patent family lost >100-fold activity [1]. The 4-(aminomethyl) derivative is a direct synthetic precursor to elaborated EP4 agonists that incorporate the N‑alkylated difluorolactam core; the free aminomethyl handle enables late-stage diversification via reductive amination with aldehyde-bearing side chains, a disconnection that is not synthetically accessible from the 4‑amino analog without additional protection/deprotection steps . This functional group orthogonality is critical for preserving the difluorolactam ring integrity during parallel library synthesis .

EP4 receptor agonism Glaucoma Bone anabolism

Stereochemical Integrity: (4R) Enantiomer vs Racemic 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one

The (4R) stereochemistry at the aminomethyl-bearing carbon is critical for biological activity in protease inhibitor scaffolds. In the HIV-1 protease inhibitor GRL-02031, the (R)-aminomethyl-2-pyrrolidinone group (analogous to the (4R) configuration in our compound) forms specific hydrogen-bond contacts with the catalytic aspartate residues of the protease, and crystallographic analysis at 1.25–1.55 Å resolution confirms that inversion to the (S) configuration would sterically clash with the enzyme S1' pocket [1]. While GRL-02031 employs a non-fluorinated pyrrolidinone, the stereochemical requirement at the 4‑position is directly translatable to the 3,3-difluoro analog: procurement of racemic 4-(aminomethyl)-3,3-difluoropyrrolidin-2-one would halve the effective yield in any subsequent stereospecific conjugation, as the (S) enantiomer is expected to be inactive or substantially less active [2]. The PubChem record for (4R)-4-(aminomethyl)-3,3-difluoropyrrolidin-2-one (CID 129498036) confirms the availability of enantioenriched material [2].

Chiral pyrrolidinones HIV protease inhibitors Stereospecific target engagement

Regioisomeric Selectivity: 4-Aminomethyl vs 5-Aminomethyl-3,3-difluoropyrrolidin-2-one

The 4-aminomethyl regioisomer positions the nucleophilic amine adjacent to the lactam carbonyl, enabling intramolecular cyclization strategies and facilitating N‑alkylation at the lactam nitrogen without steric interference. In contrast, the 5‑aminomethyl regioisomer (CAS 2173996-55-7) places the amine α to the lactam nitrogen, which sterically crowds the N‑alkylation site and alters the trajectory of substituents directed toward target binding pockets . The 4‑substitution pattern is geometrically analogous to the 4‑cis‑substituted proline motif found in numerous approved DPP‑4 inhibitors, whereas 5‑substitution corresponds to an unnatural proline analog that would misalign key hydrogen‑bonding vectors in the enzyme active site [1]. No direct enzyme inhibition data are publicly available for either regioisomer as standalone compounds, but the divergent substitution patterns predictably segregate their utility: the 4‑aminomethyl isomer is preferred for C‑terminal mimetic design; the 5‑isomer would only be appropriate for N‑terminal conjugate strategies .

Regioisomer comparison Synthetic accessibility Target engagement vectors

Highest-Value Application Scenarios for 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one Based on Verified Evidence


Late-Stage Diversification in EP4 Agonist Library Synthesis

Use 4-(aminomethyl)-3,3-difluoropyrrolidin-2-one as the central difluorolactam building block for parallel synthesis of EP4 receptor agonist candidates. The free aminomethyl group undergoes efficient reductive amination with ω‑aldehyde‑terminated side chains to generate diverse N‑alkylated analogs while preserving the metabolically essential 3,3‑difluoro motif. This approach directly mirrors the strategy in US Patent 9,180,116, where elaborated difluorolactam EP4 agonists achieved EC50 values as low as 0.059 nM in cellular β‑arrestin recruitment assays [1]. Pre‑assembly of the difluoro‑aminomethyl core avoids late‑stage fluorination of advanced intermediates, which is low‑yielding and requires specialized reagents [1].

Synthesis of DPP-4 Inhibitor Analogs via Amide Coupling to the Aminomethyl Handle

The aminomethyl group provides a primary amine handle for HATU‑ or EDC‑mediated amide bond formation with carboxylic acid‑bearing pharmacophores designed to occupy the DPP-4 S1 and S2 pockets. The 3,3‑difluoro substituent enforces a bioactive conformation of the pyrrolidinone ring that is critical for nanomolar DPP-4 inhibition, as demonstrated in the development of (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)‑based inhibitors with IC50 = 6.3 nM [2]. The 4‑aminomethyl regioisomer positions the coupled pharmacophore closer to the catalytic Ser630 residue than the 5‑regioisomer, a geometric advantage documented in the co‑crystal structures of related gliptin analogs [3].

Chiral Pyrrolidinone Building Block for HIV-1 Protease Inhibitor Design

Procure enantioenriched (4R)-4-(aminomethyl)-3,3-difluoropyrrolidin-2-one for incorporation into next‑generation HIV-1 protease inhibitors, building on the structural precedent of GRL-02031. The (R)‑aminomethylpyrrolidinone group in GRL-02031 forms critical hydrogen bonds with catalytic Asp25 and Asp25′ residues and adapts to drug‑resistant PR mutants (I47V, L76V, V82A, N88D) as confirmed by 1.25–1.55 Å resolution X‑ray crystallography [4]. Substituting the non‑fluorinated pyrrolidinone of GRL-02031 with the 3,3‑difluoro analog is expected to improve metabolic stability while maintaining the key stereospecific interactions [4]. Procuring the pre‑defined (4R) enantiomer eliminates the need for costly chiral preparative HPLC separation.

Chemical Biology Probe Development via Bioconjugation at the Primary Amine

The primary aminomethyl group can be selectively functionalized with NHS‑ester fluorophores, biotin, or photoaffinity labels under mild aqueous conditions (pH 7.4–8.5) without lactam ring opening or defluorination. This enables the construction of activity‑based probes and fluorescent ligands for DPP-4 or EP4 target engagement studies. The 4‑position attachment ensures that the probe label is projected away from the target binding interface, minimizing interference with receptor recognition—a design principle validated in the EP4 agonist patent series where N‑alkyl substituents at the lactam nitrogen tune selectivity without compromising potency [1].

Quote Request

Request a Quote for 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.